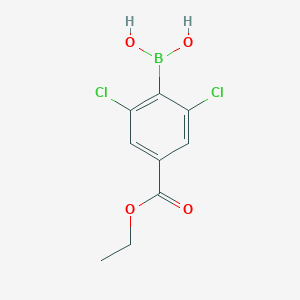

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid

Description

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions and an ethoxycarbonyl group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, combinatorial chemistry, and pharmaceutical research . The ethoxycarbonyl group (–COOEt) is electron-withdrawing, enhancing the electrophilicity of the boronic acid, while the dichloro substituents contribute to steric hindrance and influence regioselectivity in coupling reactions .

Properties

IUPAC Name |

(2,6-dichloro-4-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BCl2O4/c1-2-16-9(13)5-3-6(11)8(10(14)15)7(12)4-5/h3-4,14-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWZIGYNWONDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)C(=O)OCC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BCl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2,6-dichloro-4-(ethoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution

Scientific Research Applications

Medicinal Chemistry

Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug design. The compound has been utilized in several key areas:

- Anticancer Agents : Research indicates that boronic acids can act as inhibitors of proteasomes and other cancer-related pathways. Studies have shown that derivatives of boronic acids exhibit antiproliferative effects against various cancer cell lines, including prostate cancer cells (LAPC-4 and PC-3) and hepatocellular carcinoma (Hep G2) . The incorporation of the dichloro and ethoxycarbonyl groups in this compound may enhance its efficacy and selectivity.

- Enzyme Inhibition : The compound has potential as a reversible inhibitor for serine proteases and other enzymes involved in cancer progression. Its structure allows for effective binding to the active sites of these enzymes, which is critical for therapeutic applications .

Organic Synthesis

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid plays a significant role in organic synthesis, particularly in cross-coupling reactions:

- Suzuki-Miyaura Coupling : This compound can be employed as a coupling partner in Suzuki reactions to form biaryl compounds. The presence of the ethoxycarbonyl group enhances its reactivity, allowing for efficient formation of carbon-carbon bonds under mild conditions .

- Synthesis of Heterocycles : It has been utilized in the synthesis of various heterocyclic compounds by facilitating the formation of C-N bonds through palladium-catalyzed reactions. This application is crucial in developing new pharmaceuticals .

Biological Applications

The biological implications of this compound are noteworthy:

- Drug Delivery Systems : Boronic acids are being explored as components of drug delivery systems due to their ability to interact with biomolecules such as sugars and proteins. This property can be harnessed to develop targeted therapies that release drugs in response to specific biological stimuli .

- Diagnostic Applications : The ability of boronic acids to selectively bind to certain biomolecules makes them useful in diagnostic assays. They can be employed as sensors for detecting glucose levels or other metabolites, which is particularly relevant for diabetes management .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various boronic acid derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in LAPC-4 and PC-3 cell lines with an IC50 value indicating potent activity compared to standard treatments like flutamide .

Case Study 2: Synthesis and Characterization

In a synthetic pathway involving this boronic acid derivative, researchers successfully synthesized several novel compounds through Suzuki coupling reactions. These compounds were characterized using NMR and mass spectrometry, confirming the structural integrity necessary for biological testing .

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. In biological systems, its derivatives can interact with enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities between (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid and related boronic acids:

*Calculated based on molecular formulas.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- Chloro-substituted boronic acids (e.g., 2,6-dichloro derivatives) show reduced reactivity compared to unsubstituted phenylboronic acid due to steric hindrance and electron-withdrawing effects. For example, chloro-substituted analogs yielded 40–60% lower yields in coupling with arenediazonium salts compared to phenylboronic acid .

- The ethoxycarbonyl group in the 4-position may stabilize intermediates via resonance, partially offsetting steric limitations .

Rhodium-Catalyzed Carbometalation :

Physicochemical Properties

- Solubility : The dichloro and ethoxycarbonyl substituents reduce aqueous solubility compared to hydroxymethyl or methoxy analogs (e.g., 4-(Hydroxymethyl)phenylboronic acid) .

- Thermal Stability : Chlorine substituents increase thermal stability, as seen in related dichloro-trifluoromethyl derivatives .

Biological Activity

(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, among other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Boronic acids, including this compound, often function by inhibiting proteasomes and various enzymes involved in cancer progression. The mechanism typically involves the interaction with nucleophilic sites on target proteins, leading to disrupted cellular processes such as cell cycle progression and apoptosis.

- Proteasome Inhibition : Similar to bortezomib, a well-known proteasome inhibitor, this compound can halt the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, affecting their activity. This property is particularly useful in targeting serine proteases involved in tumor growth and metastasis .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Multiple Myeloma : In combination therapy with other agents like bortezomib, this compound showed enhanced cytotoxicity against resistant myeloma cells. The combination was well-tolerated and resulted in improved patient outcomes .

- HIV Protease Inhibition : A derivative of this compound was found to act as a competitive inhibitor of HIV-1 protease with a significantly higher affinity than existing treatments like darunavir .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound can be administered effectively via intravenous routes. However, optimization is necessary to enhance its therapeutic concentration at target sites . Safety assessments have shown that it does not exhibit significant toxicity to normal human cells, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid and verifying its purity?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for structural confirmation and impurity profiling. For example, boronic acid impurities can be quantified at sub-ppm levels using a validated LC-MS/MS method with a limit of detection (LOD) of 0.1 ppm and limit of quantification (LOQ) of 0.3 ppm, as demonstrated in pharmaceutical impurity analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is critical for confirming the boronic acid moiety and substituent arrangement.

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation:

- Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Work in a fume hood to prevent inhalation of fine particles.

- Store at 0–6°C in airtight containers to minimize hydrolysis or oxidative degradation .

- Dispose of waste via certified chemical disposal services compliant with local regulations.

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer: Suzuki-Miyaura coupling is a standard method. For example:

- Start with 2,6-dichloro-4-bromo-benzoic acid ethyl ester.

- Perform palladium-catalyzed cross-coupling with bis(pinacolato)diboron or a boronic ester precursor.

- Optimize reaction conditions (e.g., tetrakis(triphenylphosphine)palladium(0) catalyst, sodium carbonate base, 1,2-dimethoxyethane/water solvent, reflux under nitrogen) .

- Purify via recrystallization or column chromatography to achieve >97% purity.

Advanced Research Questions

Q. How do the electronic effects of the 2,6-dichloro and ethoxycarbonyl substituents influence the reactivity of the boronic acid group?

- Methodological Answer: The electron-withdrawing chlorine atoms and ethoxycarbonyl group reduce the Lewis acidity of the boron center, slowing its hydrolysis and oxidative stability. To assess this:

- Conduct kinetic studies using hydrogen peroxide (1.2 equiv.) in aqueous buffer (pH 7.4) at 25°C.

- Monitor oxidation to phenol derivatives via ¹H NMR or LC-MS, comparing rates to unsubstituted phenylboronic acids (e.g., 50% conversion in 5–27 minutes for substituted vs. 22 minutes for unsubstituted analogs) .

- Correlate results with computed logP values and Hammett σ constants for substituent effects.

Q. Can this compound be integrated into stimuli-responsive drug delivery systems?

- Methodological Answer: Yes, its boronic acid group can form pH- or glucose-sensitive complexes with diols. For hydrogel-based delivery:

- Prepare copolymers with acrylamide and the boronic acid monomer.

- Characterize glucose responsiveness by swelling studies in buffer solutions with 0–20 mM glucose.

- Measure release kinetics of a model drug (e.g., insulin) using LC-MS, noting dissociation rates driven by competitive binding with glucose .

Q. How can trace impurities of this boronic acid be controlled in active pharmaceutical ingredients (APIs)?

- Methodological Answer: Implement stringent quality control protocols:

- Use LC-MS/MS with a C18 column (2.1 × 100 mm, 2.6 µm), mobile phase of 0.1% formic acid in water/acetonitrile, and MRM transitions for detection.

- Validate method parameters: linearity (R² > 0.99), accuracy (90–110%), precision (%RSD < 5%), and robustness to pH/temperature variations .

- Establish a maximum allowable limit of 1 ppm based on ICH Q3A guidelines.

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.